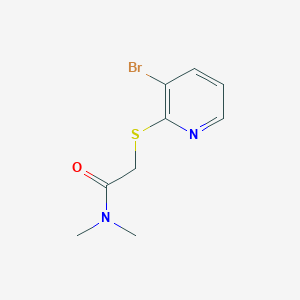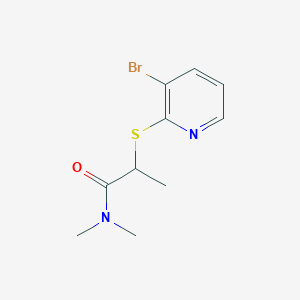![molecular formula C10H9BrN2OS B7593967 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole, also known as BSOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BSOX belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole exerts its anti-cancer activity by inhibiting the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been found to exhibit low toxicity and high selectivity towards cancer cells. 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been found to possess anti-inflammatory and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has also been found to exhibit good pharmacokinetic properties, making it a promising candidate for drug development. However, the synthesis of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is relatively complex and requires specialized equipment and expertise. In addition, further studies are needed to investigate the safety and efficacy of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole in vivo.
Future Directions
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has great potential as a therapeutic agent in various diseases. Future studies should focus on elucidating the exact mechanism of action of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole and identifying its molecular targets. In addition, further studies are needed to investigate the safety and efficacy of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole in animal models and clinical trials. Other future directions include the development of novel derivatives of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole with improved pharmacological properties and the identification of biomarkers for patient selection and response prediction.
In conclusion, 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is a promising compound with potential as a therapeutic agent in various diseases. Its anti-cancer activity and selectivity towards cancer cells make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole involves the condensation reaction of 3-bromopyridine-2-thiol with 3-methyl-4-nitroisoxazole. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to obtain 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole in high yield and purity.
Scientific Research Applications
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
5-[(3-bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-7-5-8(14-13-7)6-15-10-9(11)3-2-4-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCLZGWNNGXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)